molecular formula C23H32O3S B13862437 17-epi-Desogestrel Methanesulfonate

17-epi-Desogestrel Methanesulfonate

Cat. No.: B13862437
M. Wt: 388.6 g/mol
InChI Key: OAJIWQGOBSHLFQ-FHEJEKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi-Desogestrel Methanesulfonate is a synthetic steroid derivative offered as a high-purity reference standard for pharmaceutical and biochemical research. This compound is a chemically modified analog of Desogestrel, a well-known progestin that acts as a prodrug and is rapidly metabolized in the body to its active form, etonogestrel . As a selective progesterone receptor agonist, its mechanism of action involves binding to intracellular progesterone receptors in the uterus, which leads to changes in gene expression and mimics the effects of the natural hormone progesterone . The specific structural modifications in this analog, including the methanesulfonate group and the 17-epi configuration, are designed to alter its metabolic profile, receptor binding affinity, and physicochemical properties compared to the parent compound. Researchers can utilize this molecule in studies focused on steroid receptor pharmacology, the development of novel hormonal agents, and the investigation of metabolic pathways for progestogenic compounds. Its primary research value lies in its application as an analytical standard and a key intermediate in the synthesis and development of new steroidal drugs . This compound is provided for research purposes in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H32O3S

Molecular Weight

388.6 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate

InChI

InChI=1S/C23H32O3S/c1-5-22-15-16(3)21-18-10-8-7-9-17(18)11-12-19(21)20(22)13-14-23(22,6-2)26-27(4,24)25/h2,9,18-21H,3,5,7-8,10-15H2,1,4H3/t18-,19-,20-,21+,22-,23-/m0/s1

InChI Key

OAJIWQGOBSHLFQ-FHEJEKGWSA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)C)CCC4=CCCC[C@H]34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)OS(=O)(=O)C)CCC4=CCCCC34

Origin of Product

United States

Preparation Methods

Preparation Methods of 17-epi-Desogestrel Methanesulfonate

Detailed Stepwise Preparation (Based on Patent WO2013071210A1 and WO2013135744A1)

Step 1: Preparation of 11-Hydroxy Steroid Intermediate
  • The 11-hydroxy group is introduced either by microbiological hydroxylation or chemical synthesis.
  • Microbiological hydroxylation, while effective, is problematic for industrial scale due to low concentrations and expensive equipment.
  • Chemical oxidation methods use reagents such as Dess-Martin periodinane for high yields of the 11-hydroxy intermediate (Compound 6 in patent).
Step 2: Oxidation of 11-Hydroxy to 11-Keto
  • The 11-hydroxy group in the 17-acetal-3-dithioacetal steroid derivative is oxidized using pyridinium dichromate to form the 11-keto steroid derivative (Compound VI).
Step 3: Methylenylation of 11-Keto Group
  • The 11-keto-17-acetal-3-dithioacetal steroid derivative undergoes methylenylation using the Peterson reaction to introduce the 11-methylene group.
  • This step is followed by acid-mediated deprotection of the 17-diacetal group using hydrochloric acid, yielding the 11-methylene-17-acetal-3-dithioacetal steroid derivative (Compound VII).
Step 4: Deprotection of 3-Dithioacetal
  • The 3-dithioacetal protecting group is removed using periodic acid , leading to the formation of the free 3-keto group and the key intermediate steroid bearing the 11-methylene and 17-acetal functionalities.
Step 5: Formation of this compound
  • The 17-hydroxy group is converted to the methanesulfonate ester by reaction with methanesulfonyl chloride (methanesulfonylation) in the presence of a base, typically under anhydrous conditions.
  • This step yields the this compound with controlled stereochemistry at the 17-position.

Alternative Synthetic Techniques and Conditions

  • Birch Reduction: Used to reduce the 11-silyl-11-alcohol intermediate to form the 11-methylene diketone, which is further converted to desogestrel derivatives.
  • Low Temperature Reactions: Some steps, such as addition of trimethylsilylmethyl lithium, are traditionally performed at very low temperatures (-78°C), but improvements allow reactions at 0°C in anhydrous toluene, enhancing scalability.
  • Workup and Purification: Organic layers are washed with water, brine, and dried over anhydrous sodium sulfate. The crude solid is suspended in aqueous methanol, stirred to form a homogeneous slurry, refrigerated overnight, filtered, washed with cold aqueous methanol, and dried under vacuum to yield purified intermediates.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield & Notes
1 Oxidation Dess-Martin periodinane 11-Hydroxy steroid intermediate (Compound 6) High yield; mild oxidation
2 Oxidation Pyridinium dichromate 11-Keto-17-acetal-3-dithioacetal (Compound VI) Efficient conversion
3 Methylenylation (Peterson) Trimethylsilylmethyl lithium, acid deprotection 11-Methylene-17-acetal-3-dithioacetal (Compound VII) Smooth reaction at 0°C
4 Deprotection Periodic acid Free 3-keto steroid intermediate Clean deprotection
5 Methanesulfonylation Methanesulfonyl chloride, base This compound Controlled stereochemistry

Analysis of Preparation Methods

Advantages

  • The described chemical synthesis avoids microbiological hydroxylation, which is less practical for large-scale production.
  • Use of mild oxidizing agents and controlled reaction temperatures improves yield and safety.
  • The Peterson reaction conditions for methylenylation at 0°C facilitate scalability.
  • Purification steps involving aqueous methanol slurry and vacuum drying yield high-purity intermediates.

Challenges

  • Early methods required very low temperatures (-78°C or lower), complicating scale-up.
  • Some elimination steps under formic acid reflux led to isomeric mixtures difficult to separate.
  • Protection and deprotection steps increase complexity and length of synthesis.

Industrial Relevance

  • The process is designed for large-scale synthesis with commercially available reagents.
  • Avoidance of microbiological steps reduces equipment costs and process time.
  • The method provides a practical route to the key intermediate for further conversion to 17-epi-Desogestrel and related progestogens.

Chemical Reactions Analysis

17-epi-Desogestrel Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

17-epi-Desogestrel Methanesulfonate is primarily used in the synthesis of 17-epi-Desogestrel, which has applications in:

    Chemistry: As an intermediate in the synthesis of various steroidal compounds.

    Biology: Studying the effects of progestogens on biological systems.

    Medicine: Developing contraceptive agents with low androgenic activity.

    Industry: Used in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 17-epi-Desogestrel Methanesulfonate involves its conversion to 17-epi-Desogestrel, which then binds selectively to the progesterone receptor. This binding acts like a transcription factor, modifying mRNA synthesis and exerting low androgenic activity .

Comparison with Similar Compounds

Research Findings and Gaps

  • Efficacy: Limited data exist on this compound’s clinical efficacy. Preclinical studies of similar sulfonated progestins suggest improved endometrial selectivity.
  • Safety : Methanesulfonate esters may pose renal toxicity risks at high doses, necessitating rigorous toxicological profiling .
  • Regulatory : Unlike restricted diisocyanates (e.g., MDI, CAS 26447-40-5), sulfonated progestins require tailored safety frameworks .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing 17-epi-Desogestrel Methanesulfonate from its isomers or synthesis by-products?

  • Methodology : Use a combination of 1H-NMR, 13C-NMR, and 2D correlation spectroscopy (COSY, HSQC) to resolve structural ambiguities. For stereochemical confirmation, X-ray crystallography is critical, as demonstrated in the structural elucidation of desogestrel-related compounds . Chromatographic methods (e.g., HPLC with UV/vis detection) should be optimized using USP reference standards to validate purity and resolve co-eluting impurities .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Methodology : Store the compound in airtight, light-resistant containers at controlled temperatures (e.g., –20°C) to minimize hydrolysis or oxidative degradation. Regular stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS analysis can monitor degradation products. Refer to methanesulfonate analog protocols for handling mutagens, including the use of fume hoods and PPE during preparation .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodology : Classify the compound as a potential mutagen/carcinogen based on structural analogs (e.g., ethyl methanesulfonate) and adhere to OSHA/NTP guidelines . Implement biological monitoring for lead ion exposure if methanesulfonate degradation is suspected, as seen in lead methanesulfonate studies . Dispose of waste via certified hazardous waste facilities compliant with EPA regulations .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the metabolic pathways of this compound in preclinical models?

  • Methodology : Use radiolabeled isotopes (e.g., 14C) to track metabolite distribution in vivo. Combine LC-HRMS for metabolite identification and pharmacokinetic modeling (e.g., non-compartmental analysis) to quantify bioavailability. For cross-species comparisons, follow protocols from tricaine methanesulfonate studies, which emphasize age-dependent metabolic variability in zebrafish models .

Q. What strategies resolve contradictions in reported pharmacological activity data for 17-epi-Desogestrel Methanesulfotene?

  • Methodology : Conduct a systematic review with inclusion criteria focused on assay type (e.g., receptor binding vs. functional assays) and purity thresholds (>98%). Perform meta-regression to adjust for confounding variables (e.g., solvent polarity, cell line variability). Reference COSMOS-E guidelines for integrating heterogeneous data from observational and experimental studies .

Q. How can in silico modeling improve the prediction of this compound’s receptor-binding affinity?

  • Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., progesterone receptor). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Cross-reference results with desogestrel isomer data to account for epimerization effects on affinity .

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodology : Apply Benchmark Dose (BMD) modeling with PROAST software to estimate NOAEL/LOAEL. Use Bayesian hierarchical models to pool data from multiple studies, addressing variability in exposure metrics. For non-linear trends, fractional polynomial regression is recommended, as outlined in EPA research plan frameworks .

Data Presentation & Reproducibility

Q. What are best practices for reporting experimental uncertainties in studies involving this compound?

  • Methodology : Quantify uncertainties using error propagation formulas (e.g., Gaussian error analysis for LC-MS quantification). Report confidence intervals (95% CI) for IC50 values and ±SEM for triplicate measurements. Follow Beilstein Journal guidelines to separate raw data (appendices) from processed data (main text), ensuring transparency .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodology : Publish step-by-step reaction logs with critical process parameters (e.g., temperature, catalyst loading). Share NMR spectra and chromatograms in supplementary materials. Collaborate with independent labs for inter-laboratory validation , referencing USP monographs for acceptance criteria .

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